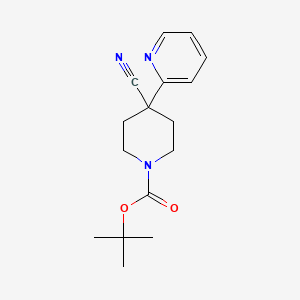

Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate

Vue d'ensemble

Description

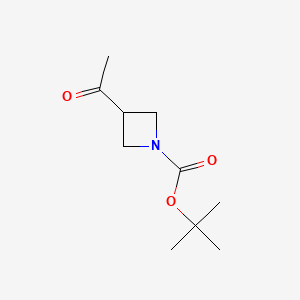

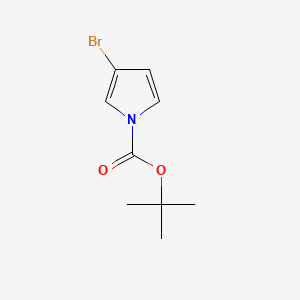

“Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 167263-04-9. It has a molecular weight of 287.36 and its IUPAC name is tert-butyl 4-cyano-4-(2-pyridinyl)-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a high GI absorption and is BBB permeant. It is also a P-gp substrate. Its Log Po/w (iLOGP) is 2.81, indicating its lipophilicity .Applications De Recherche Scientifique

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used as a reagent in the synthesis of various organic compounds . It’s often used in research settings.

- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis or reaction being performed. Typically, this compound would be used in a controlled laboratory setting, following specific reaction conditions (temperature, pressure, solvent, etc.) determined by the nature of the reaction .

- Results or Outcomes : The outcomes also depend on the specific reactions being performed. In general, the use of this compound as a reagent would contribute to the successful synthesis of the desired organic compounds .

-

Synthesis of Biologically Active Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib .

- Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

- Results or Outcomes : The successful synthesis of the desired biologically active compounds .

-

Chemoselective Tert-butoxycarbonylation Reagent

- Scientific Field : Organic Chemistry

- Summary of Application : The compound is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .

- Methods of Application : In situ React IR technology was used to confirm the effectivity and chemoselectivity of this novel Boc reagent .

- Results or Outcomes : The compound demonstrated its effectiveness as a chemoselective tert-butoxycarbonylation reagent .

-

Preparation of Antiviral Protease Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of Application : This compound can be used as an intermediate in the preparation of antiviral protease inhibitors .

- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis or reaction being performed .

- Results or Outcomes : The outcomes also depend on the specific reactions being performed. In general, the use of this compound as a reagent would contribute to the successful synthesis of the desired antiviral protease inhibitors .

-

Chemical Research

- Scientific Field : Chemical Research

- Summary of Application : This compound is often used in chemical research, including NMR, HPLC, LC-MS, UPLC & more .

- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis or reaction being performed .

- Results or Outcomes : The outcomes also depend on the specific reactions being performed. In general, the use of this compound as a reagent would contribute to the successful synthesis of the desired organic compounds .

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUILGYJQVAMETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)

![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)